molecular formula C16H16ClNO3S B4441661 isopropyl 4-chloro-3-[(2-thienylacetyl)amino]benzoate

isopropyl 4-chloro-3-[(2-thienylacetyl)amino]benzoate

Cat. No.: B4441661
M. Wt: 337.8 g/mol
InChI Key: BMMFSILNBTXBCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 4-chloro-3-[(2-thienylacetyl)amino]benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known by its chemical name, TAK-659, and is a kinase inhibitor that has been studied extensively for its biochemical and physiological effects. In

Mechanism of Action

TAK-659 is a kinase inhibitor that works by inhibiting the activity of various kinases, including BTK, ITK, and TXK. These kinases play a crucial role in the signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting the activity of these kinases, TAK-659 can disrupt these signaling pathways, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a significant impact on various biochemical and physiological processes. In preclinical studies, TAK-659 has been shown to inhibit the growth of various cancer cells, including lymphoma, leukemia, and multiple myeloma. Additionally, TAK-659 has been shown to reduce inflammation in animal models of rheumatoid arthritis and lupus.

Advantages and Limitations for Lab Experiments

One of the primary advantages of TAK-659 in scientific research is its specificity as a kinase inhibitor. Unlike other kinase inhibitors, TAK-659 selectively targets specific kinases, which reduces the risk of off-target effects. However, TAK-659 also has limitations, including its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on TAK-659. One area of research is the development of novel formulations of TAK-659 that can improve its pharmacokinetics and reduce its potential toxicity. Additionally, TAK-659 could be studied in combination with other drugs to determine its potential synergistic effects in the treatment of various diseases. Finally, TAK-659 could be studied further in animal models to determine its safety and efficacy in various disease models.
Conclusion:
TAK-659 is a chemical compound that has shown promising results in scientific research for its potential applications in various fields. Its specificity as a kinase inhibitor makes it an attractive candidate for the treatment of various diseases, including cancer and autoimmune diseases. While there are limitations to its use, future research could lead to the development of novel formulations and combinations with other drugs that could improve its efficacy and reduce its potential toxicity.

Scientific Research Applications

TAK-659 has been studied extensively for its potential applications in various fields of scientific research. One of the primary areas of research has been in the field of oncology, where TAK-659 has shown promising results as a kinase inhibitor in the treatment of various cancers. Additionally, TAK-659 has been studied for its potential applications in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.

Properties

IUPAC Name

propan-2-yl 4-chloro-3-[(2-thiophen-2-ylacetyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3S/c1-10(2)21-16(20)11-5-6-13(17)14(8-11)18-15(19)9-12-4-3-7-22-12/h3-8,10H,9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMFSILNBTXBCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC(=C(C=C1)Cl)NC(=O)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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isopropyl 4-chloro-3-[(2-thienylacetyl)amino]benzoate
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isopropyl 4-chloro-3-[(2-thienylacetyl)amino]benzoate
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isopropyl 4-chloro-3-[(2-thienylacetyl)amino]benzoate
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isopropyl 4-chloro-3-[(2-thienylacetyl)amino]benzoate
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isopropyl 4-chloro-3-[(2-thienylacetyl)amino]benzoate
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isopropyl 4-chloro-3-[(2-thienylacetyl)amino]benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.